molecular formula C13H16ClNO2 B2415189 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide CAS No. 866150-23-4

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

Cat. No.: B2415189
CAS No.: 866150-23-4
M. Wt: 253.73
InChI Key: PYYLSOLYRJBKHX-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide (CAS 866150-23-4) is a high-purity chemical intermediate with a molecular formula of C13H16ClNO2 and a molecular weight of 253.725 g/mol . This compound features a chloroacetamide group linked to a 2,2,4-trimethyl-2,3-dihydro-1-benzofuran core, a scaffold of significant interest in agricultural chemistry research . The dihydrobenzofuran structure is known to impart specific physicochemical properties that influence bioavailability and target binding . Its primary research application is as a key synthetic intermediate for the development of novel active molecules . The reactive chloroacetamide group makes it a versatile building block for further functionalization, particularly in the synthesis of more complex amides and amine derivatives via nucleophilic substitution reactions . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), often focusing on the modulation of biological activity through modifications at the chloroacetamide moiety . The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8-4-5-10(15-11(16)7-14)12-9(8)6-13(2,3)17-12/h4-5H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYLSOLYRJBKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-hydroxyacetophenone derivatives can yield benzofuran structures.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions. This can be achieved by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzofuran core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus pentachloride.

    Acylation: Chloroacetyl chloride, triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Derivatives with various substituents replacing the chloro group.

    Oxidation Products: Oxidized forms of the benzofuran core.

    Hydrolysis Products: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The chloro and acetamide groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is unique due to its specific combination of the benzofuran core with the chloro and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, with the CAS number 866150-23-4 and a molecular formula of C13H16ClNO, is structurally characterized by a chlorinated acetamide moiety linked to a benzofuran derivative. Its unique structure suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Potential

Recent investigations into the anticancer properties of benzofuran derivatives suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have reported IC50 values in the micromolar range against several cancer types. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Comparative Table of Anticancer Activity

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF70.46Apoptosis
Compound BNCI-H4608.55Cell Cycle Arrest
2-Chloro-N-(...)TBDTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The chlorinated acetamide group may enhance binding affinity to target proteins involved in cellular signaling pathways related to inflammation and cancer progression .

Study on Related Benzofuran Derivatives

A notable study explored the biological activity of various benzofuran derivatives, revealing that modifications at specific positions significantly influenced their anticancer activity. For example, derivatives with halogen substitutions showed enhanced potency against breast cancer cell lines compared to their non-halogenated counterparts .

Application in Drug Development

The structural characteristics of this compound make it a potential candidate for further development as an antimicrobial or anticancer agent. Ongoing research aims to optimize its pharmacological properties through structural modifications and to evaluate its efficacy in preclinical models.

Q & A

Q. Q1. What are the established synthetic routes for 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with an amine-functionalized benzofuran derivative in the presence of a base (e.g., triethylamine) under reflux conditions . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while pet-ether facilitates recrystallization for purity .
  • Catalysts : KI in DMF accelerates substitution reactions by stabilizing intermediates .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, and recrystallization ensures purity .

Q. Q2. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Confirms amide C=O (~1674 cm⁻¹) and C-Cl (~783 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Signals for dihydrobenzofuran protons (δ 1.2–1.5 ppm for methyl groups) and acetamide NH (δ 8–10 ppm) .
    • ¹³C NMR : Amide carbonyl (~168 ppm) and benzofuran carbons (~110–150 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms dihydrobenzofuran ring conformation .

Q. Table 1: Representative Spectroscopic Data

TechniqueKey Peaks/ShiftsReference
IR (C=O)1674 cm⁻¹
¹H NMR (CH₃)δ 1.2–1.5 ppm (s, 9H)
¹³C NMR (C=O)δ 168 ppm

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 2,2,4-trimethyl-dihydrobenzofuran moiety influence the compound’s reactivity in cross-coupling or substitution reactions?

Methodological Answer:

  • Steric hindrance : The 2,2,4-trimethyl groups restrict access to the acetamide’s reactive site, favoring SN1 over SN2 mechanisms .
  • Electronic effects : Electron-donating methyl groups stabilize the benzofuran ring, reducing electrophilicity at the acetamide chlorine. Computational studies (DFT) can model charge distribution to predict reactivity .
  • Experimental validation : Compare reaction rates with analogs lacking methyl substituents .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound and its derivatives?

Methodological Answer: Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across cell lines or enzyme batches .
  • Structural impurities : Use HPLC-MS to verify purity (>98%) and quantify byproducts .
  • Meta-analysis : Pool data from multiple studies (e.g., pesticidal vs. anticancer assays) to identify structure-activity trends .

Q. Q5. How can computational modeling (e.g., molecular docking, MD simulations) guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Docking : Use AutoDock Vina to predict binding modes to targets (e.g., acetylcholinesterase for pesticidal activity) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with bioactivity .

Q. Table 2: Key Computational Parameters

ParameterValue/SoftwareApplication
Docking score threshold≤ -7.0 kcal/mol (AutoDock)Target affinity screening
Simulation time100 ns (GROMACS)Complex stability

Mechanistic and Analytical Challenges

Q. Q6. What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct formation : Trichloroethyl byproducts (e.g., 2,2,2-trichloroethane derivatives) may form via overhalogenation .
  • Mitigation :
    • Control stoichiometry (1:1 amine:chloroacetyl chloride ratio) .
    • Use scavengers (e.g., KI) to quench excess halogenating agents .

Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:

  • pH stability : Degrades in alkaline conditions (pH > 9) via acetamide hydrolysis. Buffer solutions (pH 4–7) maintain integrity .
  • Thermal stability : Decomposes above 150°C. Use DSC/TGA to determine safe storage and reaction temperatures .

Structural and Functional Analogues

Q. Q8. What structural analogs of this compound show divergent biological activities, and what substituent effects explain these differences?

Methodological Answer:

  • Pesticidal activity : Replacement of benzofuran with thiophene (e.g., dimethenamid) enhances herbicidal potency due to increased lipophilicity .
  • Anticancer activity : Fluorination at the acetamide position (e.g., 2-fluoro analogs) improves cellular uptake .

Q. Table 3: Bioactivity Comparison of Analogues

AnalogBioactivity (IC₅₀)Key Substituent
Dimethenamid (thiophene)0.5 µM (Herbicidal)2,4-Dimethylthiophene
2-Fluoroacetamide12 µM (Anticancer)Fluorine at C2

Advanced Characterization Techniques

Q. Q9. How is X-ray crystallography employed to resolve crystallographic ambiguities in dihydrobenzofuran derivatives?

Methodological Answer:

  • Data collection : Use SHELX programs for high-resolution (<1.0 Å) data from twinned crystals .
  • Refinement : Apply TWIN/BASF commands in SHELXL to model disorder in methyl groups .

Q. Q10. What mass spectrometry techniques are optimal for detecting trace metabolites or degradation products?

Methodological Answer:

  • HRMS (Q-TOF) : Achieves <5 ppm mass accuracy for exact mass determination (e.g., 352.0668534 Da metabolites) .
  • Fragmentation patterns : MS/MS identifies chloroacetamide-specific fragments (e.g., m/z 92 for C₂H₅ClNO⁺) .

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